Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester
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Overview
Description
Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester is an organic compound with the molecular formula C16H15NO2. This compound is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 4-methylphenylmethyleneamino substituent. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method involves the reaction of 4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of microreactor systems to optimize reaction conditions and improve yield. The use of palladium-catalyzed reactions and other advanced techniques can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides and other substituted esters.
Scientific Research Applications
Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the methyl ester and 4-methylphenylmethyleneamino groups allows the compound to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar in structure but lacks the 4-methylphenylmethyleneamino group.
Benzoic acid, 4-amino-, methyl ester: Contains an amino group instead of the 4-methylphenylmethyleneamino group.
Uniqueness
Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester is unique due to the presence of both the methyl ester and 4-methylphenylmethyleneamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
59853-02-0 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
methyl 4-[(4-methylphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H15NO2/c1-12-3-5-13(6-4-12)11-17-15-9-7-14(8-10-15)16(18)19-2/h3-11H,1-2H3 |
InChI Key |
VSUBQWICIGBFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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